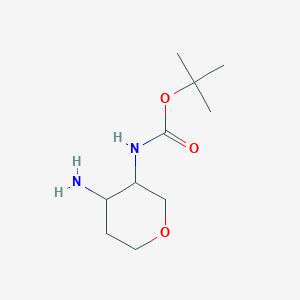

4-Amino-3-(boc-amino)-tetrahydro-2H-pyran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-aminooxan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEECMUCDEXAFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Substituted Tetrahydropyrans in Medicinal Chemistry

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, frequently incorporated into the core structures of numerous therapeutic agents. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it a desirable component in modern drug design. Within this class of compounds, vicinally diamino-substituted THPs are of particular interest as versatile building blocks for creating complex molecules with diverse biological activities. This guide focuses on the chemical properties of a specific, selectively protected diamino-THP, tert-butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate , a key intermediate for the synthesis of novel therapeutics.

This document provides a comprehensive overview of the known chemical properties, a plausible synthetic pathway, and the potential applications of this compound, serving as a technical resource for researchers in organic synthesis and drug discovery.

Physicochemical and Structural Properties

tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate, with the CAS Number 1240390-36-6, is a chiral compound featuring a trans-disubstituted tetrahydropyran ring. The presence of a primary amine and a Boc-protected amine at the C4 and C3 positions, respectively, provides a valuable platform for orthogonal chemical modifications.

| Property | Value |

| IUPAC Name | tert-butyl N-((3R,4R)-4-aminotetrahydropyran-3-yl)carbamate |

| Molecular Formula | C₁₀H₂₀N₂O₃ |

| Molecular Weight | 216.28 g/mol |

| Appearance | Colorless to light yellow solid |

| Stereochemistry | (3R, 4R) |

| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C |

Synthesis and Reactivity

While specific, detailed experimental procedures for the synthesis of tert-butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate are not extensively documented in publicly available literature, a plausible and stereoselective synthetic route can be devised based on established methodologies for the preparation of related aminotetrahydropyran scaffolds.

A logical synthetic approach would involve the stereoselective dihydroxylation of a suitable dihydropyran precursor, followed by conversion of the diol to a diazide, and subsequent reduction and selective protection.

Plausible Synthetic Pathway

Caption: Plausible synthetic route to the target compound.

Reactivity Insights

The chemical reactivity of tert-butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate is dictated by the two distinct amino functionalities:

-

Primary Amine (C4): This amine is nucleophilic and can readily participate in a variety of reactions, including acylation, alkylation, reductive amination, and sulfonylation. This allows for the introduction of diverse substituents at this position.

-

Boc-Protected Amine (C3): The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to most nucleophilic and basic conditions. This allows for selective manipulation of the primary amine without affecting the C3 amino group. The Boc group can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal the free amine for subsequent transformations.[1][2][3]

This orthogonal protection scheme is a key feature of the molecule, enabling sequential and controlled derivatization, which is highly valuable in the construction of complex molecules and combinatorial libraries.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols that a skilled synthetic chemist could adapt to synthesize and deprotect the title compound. These are based on standard procedures for similar transformations.

Protocol 1: Hypothetical Synthesis of (3R,4R)-3,4-Diaminotetrahydropyran

This protocol outlines a potential route to the unprotected diamine precursor.

-

Stereoselective Dihydroxylation: A suitable chiral dihydropyran starting material is subjected to stereoselective dihydroxylation using an oxidizing agent such as osmium tetroxide with a chiral ligand to yield the corresponding trans-diol.

-

Activation of Hydroxyl Groups: The resulting diol is treated with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine or pyridine to convert the hydroxyl groups into good leaving groups (mesylates or tosylates).

-

Azide Displacement: The dimesylated or ditosylated intermediate is then reacted with sodium azide in a polar aprotic solvent such as DMF. This proceeds via a double S(_N)2 inversion, resulting in a cis-diazide.

-

Reduction of Azides: The diazide is reduced to the corresponding diamine. This can be achieved through catalytic hydrogenation (H₂, Pd/C) or by using a reducing agent like lithium aluminum hydride (LiAlH₄) or triphenylphosphine/water (Staudinger reduction).

Protocol 2: Selective Boc Protection of the Diamine

This protocol describes the selective protection of one of the amino groups.

-

Reaction Setup: The synthesized (3R,4R)-3,4-diaminotetrahydropyran is dissolved in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and water.

-

Addition of Boc Anhydride: A solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in THF is added dropwise to the stirred solution of the diamine at room temperature. A base, such as sodium bicarbonate, is typically added to neutralize the acid formed during the reaction.[4]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the formation of the mono-protected product.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tert-butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate.

Protocol 3: Deprotection of the Boc Group

This protocol details the removal of the Boc protecting group.

-

Reaction Setup: The Boc-protected diamine is dissolved in an inert solvent such as dichloromethane (DCM).

-

Acid Treatment: Trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) is added to the solution at room temperature.[1][3]

-

Reaction Monitoring: The deprotection is usually rapid and can be monitored by TLC or LC-MS.

-

Work-up: After completion, the solvent and excess TFA are removed under reduced pressure. The residue can be co-evaporated with a solvent like toluene to remove residual TFA. The resulting amine salt can be used directly or neutralized with a base to obtain the free diamine.

Applications in Drug Discovery

The structural motif of 3,4-diaminotetrahydropyran is a valuable pharmacophore found in a range of biologically active compounds. The title compound, with its orthogonally protected amines, serves as an ideal building block for the synthesis of libraries of compounds for screening against various biological targets.

The strategic placement of the two amino groups allows for the generation of molecules with defined three-dimensional structures, which is crucial for achieving high-affinity and selective interactions with protein targets such as enzymes and receptors. Pyran-based structures have been investigated for a wide array of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

Caption: Workflow for utilizing the title compound in drug discovery.

Conclusion

tert-Butyl ((3R,4R)-4-aminotetrahydropyran-3-yl)carbamate is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its key features include a stereochemically defined tetrahydropyran core and orthogonally protected vicinal amino groups, which allow for controlled and sequential chemical modifications. While detailed synthetic and characterization data in the public domain is limited, its commercial availability underscores its utility in the pharmaceutical and chemical research sectors. This guide provides a foundational understanding of its chemical properties and a framework for its synthesis and application, empowering researchers to leverage this important scaffold in their drug discovery endeavors.

References

- Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

- Enamine. (n.d.). Synthesis of Building Blocks for Drug Design Programmes. Pharmaceutical Technology. Retrieved from [Link]

- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link][1]

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link][2]

- Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link][4]

- Dadashpour, S., Emami, S., & Hossein, M. (2020). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. Molecular Diversity, 24(4), 1385–1431. [Link]

Sources

- 1. 1240390-36-6|tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]

- 4. Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemistry of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran

An In-Depth Technical Guide to the

Abstract

The tetrahydropyran (THP) scaffold is a privileged motif in medicinal chemistry, integral to the structure of numerous natural products and synthetic pharmaceuticals. The precise three-dimensional arrangement of substituents on the THP ring is paramount, as it governs molecular recognition, biological activity, and pharmacokinetic properties. This guide provides a comprehensive technical analysis of the stereochemistry of 4-Amino-3-(tert-butyloxycarbonyl-amino)-tetrahydro-2H-pyran, a diamine building block with significant potential in drug discovery. We will explore its stereoisomers, conformational landscape, stereoselective synthesis strategies, and the analytical methodologies required for unambiguous stereochemical assignment. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of complex heterocyclic molecules.

The Stereochemical Landscape: Defining the Isomers

The structure of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran contains two stereogenic centers at the C3 and C4 positions. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as cis and trans isomers based on the relative orientation of the C3 and C4 substituents.

-

Cis Isomer: The C3-amino and C4-amino groups are on the same face of the tetrahydropyran ring. This exists as a pair of enantiomers: (3R,4S) and (3S,4R).

-

Trans Isomer: The C3-amino and C4-amino groups are on opposite faces of the ring. This also exists as a pair of enantiomers: (3R,4R) and (3S,4S).

The differentiation and selective synthesis of these isomers are critical, as their distinct spatial arrangements will lead to different biological activities and physical properties.

Conformational Analysis: The Causality of Shape and Stability

The tetrahydropyran ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[1] For any given diastereomer (cis or trans), two chair conformers are possible through ring inversion. The relative stability of these conformers is dictated by the steric and electronic interactions of the substituents, primarily the energetic penalty of placing bulky groups in axial positions, known as 1,3-diaxial interactions.

Conformational Preferences of the trans-Isomer

The trans-isomer can exist in a diequatorial (e,e) or a diaxial (a,a) conformation.

-

Diequatorial (e,e) Conformer: Both the C3-NHBoc and C4-NH₂ groups occupy equatorial positions. This arrangement minimizes steric clashes, as bulky groups point away from the ring system. This is generally the most stable conformation.

-

Diaxial (a,a) Conformer: Both substituents occupy axial positions, leading to significant 1,3-diaxial interactions with the axial hydrogens at C2, C6, and C5. The bulky Boc-amino group, in particular, would create severe steric strain, making this conformer highly energetically unfavorable.

Therefore, the trans-isomer is expected to exist almost exclusively in the diequatorial conformation.

Conformational Preferences of the cis-Isomer

The cis-isomer must have one substituent in an axial position and the other in an equatorial position (a,e or e,a).

-

(3a, 4e) Conformer: The C3-NHBoc group is axial, and the C4-NH₂ group is equatorial.

-

(3e, 4a) Conformer: The C3-NHBoc group is equatorial, and the C4-NH₂ group is axial.

The tert-butyloxycarbonyl (Boc) group is significantly bulkier than the free amino group. Consequently, the conformer that places the larger Boc-amino group in the equatorial position (3e, 4a) will be substantially more stable than the one where it is axial (3a, 4e).[2] The equilibrium will strongly favor the (3e, 4a) conformation.

Stereoselective Synthesis: A Conceptual Framework

Proposed Synthetic Workflow

A logical pathway could begin with a protected 3-amino-3,4-didehydro-2H-pyran intermediate. The key step is the stereoselective introduction of the second amino functionality across the double bond.

Causality Behind Choices:

-

Stereoselective Dihydroxylation: Starting with an allylic amine precursor, a Sharpless Asymmetric Dihydroxylation could install two hydroxyl groups in a cis configuration with high enantioselectivity. This sets the relative stereochemistry for the cis-diamine product line.

-

Hydroxyl to Amine Conversion: A standard and reliable method to convert alcohols to amines with inversion of configuration is via activation (e.g., mesylation) followed by Sₙ2 displacement with an azide anion, which is then reduced. By selectively activating one of the two hydroxyls in the cis-diol, one can access the trans-diamine scaffold.

Analytical Protocols for Stereochemical Assignment

Unambiguous determination of both relative (cis/trans) and absolute ((R)/(S)) stereochemistry is essential. A multi-pronged analytical approach combining NMR spectroscopy, chiral HPLC, and X-ray crystallography provides a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for determining the relative stereochemistry of the diastereomers by analyzing the vicinal coupling constant (³J) between the protons at C3 and C4. The magnitude of this coupling is dictated by the dihedral angle between the H-C3-C4-H bonds, as described by the Karplus relationship.[5]

Protocol: Distinguishing cis and trans Diastereomers

-

Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz).

-

Analysis: Identify the signals corresponding to the protons on C3 and C4. Measure the coupling constant, ³JH3-H4.

-

Interpretation:

-

Large Coupling Constant (³J ≈ 7-10 Hz): This is indicative of a diaxial relationship between H3 and H4, corresponding to the major diequatorial conformation of the trans -isomer.[6]

-

Small Coupling Constant (³J ≈ 2-5 Hz): This suggests an axial-equatorial or equatorial-equatorial relationship, which would be observed for the major (3e, 4a) conformation of the cis -isomer.[7]

-

| Conformer | Substituent Orientation | H3-H4 Relationship | Expected ³JH3-H4 | Inferred Isomer |

| trans (major) | 3e, 4e | a, a | 7 - 10 Hz | trans |

| trans (minor) | 3a, 4a | e, e | 2 - 4 Hz | - |

| cis (major) | 3e, 4a | a, e | 2 - 5 Hz | cis |

| cis (minor) | 3a, 4e | e, a | 2 - 5 Hz | - |

Chiral High-Performance Liquid Chromatography (HPLC)

Once the diastereomers are identified, chiral HPLC is employed to separate the enantiomers of each pair and determine their enantiomeric purity (e.e.). The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[8]

Protocol: Enantiomeric Separation of the trans-Diastereomer

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak IA, IB, or IC) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic V) are excellent starting points due to their broad applicability and reliance on hydrogen bonding and steric interactions for separation.[9]

-

Mobile Phase Screening:

-

Normal Phase: Start with a mobile phase of Hexane/Isopropanol (90:10 v/v). If resolution is poor, screen other alcohol modifiers (e.g., ethanol) and vary the ratio.

-

Polar Organic Mode: Screen Acetonitrile or Methanol, with small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape for the basic analytes.

-

-

Optimization: Once partial separation is achieved, optimize the flow rate (typically 0.5-1.0 mL/min) and temperature to maximize resolution (Rₛ).

-

Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% e.e.).

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive, unambiguous assignment of both relative and absolute stereochemistry.[10] If a suitable single crystal of one of the enantiomers (or a derivative) can be grown, the resulting three-dimensional structure provides an absolute structural proof, confirming the assignments made by NMR and HPLC.

Conclusion

The stereochemistry of this compound is a multifaceted topic with profound implications for its application in drug discovery and chemical biology. The molecule exists as two diastereomeric pairs of enantiomers (cis and trans), each with distinct conformational preferences dictated by the steric demands of the Boc-protecting group. The trans-isomer is predicted to strongly favor a diequatorial conformation, while the cis-isomer will prefer the conformation with the bulky Boc-amino group in an equatorial position. A robust analytical workflow, leveraging the diagnostic power of NMR coupling constants to assign relative stereochemistry and chiral HPLC to resolve enantiomers, provides a reliable system for characterization. These solution-phase assignments can be unequivocally confirmed by single-crystal X-ray analysis. A thorough understanding and application of these principles are essential for any researcher aiming to harness the potential of this versatile chiral building block.

References

-

ResearchGate. (n.d.). The reported d H4 values and H-3/H-4 coupling constants of cis-and... Retrieved from [Link]

-

Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

-

YouTube. (2024, October 17). Spectroscopy NMR Coupling Constant of Cis-Trans Isomers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

-

PubMed. (2013). Enantiomeric separation of racemic 4-aryl-1,4-dihydropyridines and 4-aryl-1,2,3,4-tetrahydropyrimidines on a chiral tetraproline stationary phase. Retrieved from [Link]

-

Reddit. (2016, February 17). NMR: relating coupling constants and major product. Retrieved from [Link]

-

NRC Publications Archive. (n.d.). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. Retrieved from [Link]

-

National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

-

PubChem. (n.d.). (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Sci-Hub. (2003). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran‐4‐ones. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]

-

MDPI. (2021, December 28). Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase. Retrieved from [Link]

-

National Institutes of Health. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Retrieved from [Link]

-

MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 21). 2.16: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]

Sources

- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 2. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydropyran synthesis [organic-chemistry.org]

- 4. sci-hub.se [sci-hub.se]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Enantiomeric separation of racemic 4-aryl-1,4-dihydropyridines and 4-aryl-1,2,3,4-tetrahydropyrimidines on a chiral tetraproline stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Novel Synthetic Routes to 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran: A Strategic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cis-3,4-diaminotetrahydropyran scaffold is a paramount structural motif in modern medicinal chemistry, serving as a conformationally constrained diamine isostere. Its most notable application is in the design of potent and selective β-secretase (BACE1) inhibitors for the potential treatment of Alzheimer's disease. This guide provides a comprehensive overview of novel, efficient, and stereoselective synthetic pathways to a key intermediate, 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran. By delving into the strategic rationale behind route design, explaining the causality of experimental choices, and providing detailed, actionable protocols, this document serves as a technical resource for researchers engaged in the synthesis of complex heterocyclic molecules and drug discovery.

Introduction: The Significance of a Constrained Scaffold

The development of disease-modifying therapies for Alzheimer's disease is one of the most pressing challenges in neuroscience. A leading hypothesis posits that the accumulation of amyloid-β (Aβ) peptides, cleaved from the amyloid precursor protein (APP) by enzymes like BACE1, is a central event in the disease's pathology. Consequently, the inhibition of BACE1 is a major therapeutic target.[1][2]

Early BACE1 inhibitors often featured flexible, acyclic diamine cores that, while potent, suffered from poor pharmacokinetic properties and off-target effects. The incorporation of the 3,4-diaminotetrahydropyran moiety provides a rigidified scaffold that pre-organizes the key binding functionalities into a bioactive conformation. This structural constraint enhances binding affinity and selectivity for the BACE1 active site.[3] The title compound, with its differentially protected amino groups, is a versatile building block, enabling the sequential introduction of various substituents required for optimizing the efficacy and safety profile of BACE1 inhibitors.

This guide will focus on a novel, stereocontrolled synthetic strategy, moving from readily available starting materials to the target molecule, emphasizing robust and scalable chemical transformations.

A Proposed Novel Stereoselective Synthetic Pathway

The core of our proposed strategy is to establish the C3 and C4 stereocenters with high fidelity early in the synthesis, starting from a simple, achiral precursor. The chosen pathway leverages a powerful asymmetric dihydroxylation reaction, followed by a series of stereospecific transformations to install the two amino groups with the desired cis-relationship.

The overall retrosynthetic logic is depicted below:

Caption: Retrosynthetic analysis of the target compound.

Step 1: Asymmetric Dihydroxylation

The synthesis commences with the Sharpless Asymmetric Dihydroxylation of 5,6-dihydro-2H-pyran. This reaction is renowned for its high enantioselectivity and reliability, making it an industrial-scale method for creating chiral diols. The choice of the chiral ligand ((DHQ)2PHAL or (DHQD)2PHAL) dictates the facial selectivity of the dihydroxylation, allowing access to either enantiomer of the resulting diol.

-

Causality: Using potassium osmate as the catalyst in the presence of a chiral ligand and a stoichiometric oxidant (like K3Fe(CN)6) generates a chiral catalytic species. This species coordinates to one face of the dihydropyran double bond preferentially, leading to a highly enantioenriched cis-diol product.

Caption: Step 1: Sharpless Asymmetric Dihydroxylation.

Step 2: Conversion to a Cyclic Sulfate and Azide Opening

To convert the diol into the diamine, the hydroxyl groups must be transformed into good leaving groups with subsequent nucleophilic displacement by an azide source. A highly efficient method involves converting the diol into a cyclic sulfate. This intermediate can then be opened sequentially by sodium azide. The first opening occurs at the less hindered C4 position, and the second opening proceeds with inversion of configuration at C3, establishing the required cis-3,4 relative stereochemistry of the eventual amino groups.

-

Causality: The cyclic sulfate acts as an excellent leaving group at both C3 and C4. The regioselectivity of the first azide attack is governed by sterics, while the stereospecificity of both attacks follows an SN2 mechanism, ensuring a complete inversion of configuration at each center relative to the diol precursor's activation, ultimately yielding the desired trans-diazide from the cis-diol.

Caption: Step 2: Formation and Opening of Cyclic Sulfate.

Step 3: Selective Reduction and Boc Protection

With the diazide in hand, the next challenge is the differential functionalization of the two azide groups. A selective reduction of one azide to a primary amine can be achieved using controlled hydrogenation conditions or specific reagents like PPh3/H2O (Staudinger reaction). The C4 azide is often more sterically accessible and may be reduced preferentially. The resulting amine is immediately protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions and enable future orthogonal deprotection.

-

Causality: Di-tert-butyl dicarbonate ((Boc)2O) reacts readily with the nucleophilic primary amine in the presence of a mild base (e.g., triethylamine or NaHCO3).[] The Boc group is stable to a wide range of reaction conditions but can be easily removed under acidic conditions, making it an ideal protecting group for multi-step synthesis.[]

Step 4: Final Reduction to Target Molecule

The remaining azide group is then reduced to the second primary amine. A robust method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C), which cleanly reduces the azide without affecting the Boc protecting group. This final step yields the target molecule, this compound.

-

Causality: Catalytic hydrogenation is a powerful and clean reduction method. The platinum group metal catalyst provides a surface for the activation of both molecular hydrogen and the azide functional group, leading to its efficient conversion to an amine with N2 as the only byproduct.

Detailed Experimental Protocols

Protocol 1: (3R,4S)-Tetrahydro-2H-pyran-3,4-diol

-

To a stirred solution of t-BuOH (100 mL) and water (100 mL) at room temperature, add AD-mix-α (28 g).

-

Cool the mixture to 0 °C and add 5,6-dihydro-2H-pyran (5.0 g, 59.4 mmol).

-

Stir the resulting heterogeneous mixture vigorously at 0 °C for 18 hours.

-

Quench the reaction by adding solid sodium sulfite (15 g) and warm the mixture to room temperature, stirring for 1 hour.

-

Extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude diol, which can be purified by column chromatography.

Protocol 2: (3R,4R)-3,4-Diazidotahydro-2H-pyran

-

Dissolve the diol (5.0 g, 42.3 mmol) in CCl4 (50 mL) and CH3CN (50 mL).

-

Add NaIO4 (27.1 g, 127 mmol) and RuCl3·H2O (88 mg, 0.42 mmol). Stir for 2 hours.

-

Filter the mixture and concentrate the filtrate. Redissolve in Et2O and filter again to remove any remaining salts. Concentrate to yield the crude cyclic sulfate.

-

Dissolve the crude cyclic sulfate in DMF (80 mL) and add sodium azide (8.25 g, 127 mmol).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool to room temperature, pour into water (200 mL), and extract with ethyl acetate (3 x 80 mL).

-

Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify by chromatography to yield the diazide.

Protocol 3: tert-Butyl ((3R,4R)-4-azidotetrahydro-2H-pyran-3-yl)carbamate

-

Dissolve the diazide (5.0 g, 29.4 mmol) in THF (100 mL) and water (10 mL).

-

Add triphenylphosphine (8.48 g, 32.3 mmol) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 8 hours.

-

Add di-tert-butyl dicarbonate (7.07 g, 32.3 mmol) and a saturated aqueous solution of NaHCO3 (50 mL).

-

Stir vigorously for 16 hours.

-

Extract the mixture with ethyl acetate (3 x 70 mL).

-

Dry the combined organic layers over Na2SO4, concentrate, and purify by column chromatography.

Protocol 4: tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate

-

Dissolve the Boc-protected azido-amine (5.0 g, 20.6 mmol) in methanol (100 mL).

-

Add 10% Palladium on carbon (500 mg, 10 wt%).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).

-

Stir the reaction vigorously at room temperature for 6 hours.

-

Filter the reaction mixture through a pad of Celite, washing with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound, as a solid.

Comparative Data and Advantages

This synthetic route offers several distinct advantages over classical methods, which often involve lengthy sequences with poor stereocontrol.

| Parameter | Proposed Novel Route | Classical Methods |

| Stereocontrol | Excellent, established in the first step | Often poor, leading to diastereomeric mixtures |

| Number of Steps | 4-5 steps from dihydropyran | Typically > 6-8 steps |

| Overall Yield | Moderate to Good (25-40% typical) | Often low (<15%) |

| Scalability | High; key reactions are scalable | Limited by reagents or purification challenges |

| Starting Materials | Inexpensive and readily available | May require chiral pool starting materials |

Conclusion and Future Outlook

The presented synthetic strategy provides a robust and highly stereoselective pathway to this compound, a critical building block for developing next-generation BACE1 inhibitors. By leveraging a powerful asymmetric dihydroxylation and a diastereoselective azide-opening sequence, this route ensures high enantiomeric and diastereomeric purity. The protocols are based on well-established and reliable transformations, offering a practical and scalable solution for medicinal and process chemists.

Future work could focus on further optimizing the selective reduction step or exploring enzymatic transformations to enhance efficiency and reduce the reliance on heavy metal catalysts, further improving the green chemistry profile of the synthesis.

References

-

Thompson, L. A., et al. (2011). Synthesis and in vivo evaluation of cyclic diaminopropane BACE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(22), 6909-6915. [Link]

-

Malamas, M. S., et al. (2023). Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Chemical Neuroscience. [Link]

-

Jung, H. A., et al. (2010). Design and synthesis of 1,4-dihydropyridine derivatives as BACE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(18), 5494-5498. [Link]

-

Fah, M. Y., et al. (2021). Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. Journal of Medicinal Chemistry, 64(21), 15876-15894. [Link]

-

Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

-

Allin, S. M., et al. (2005). Applications of the amino-Cope rearrangement: synthesis of tetrahydropyran, delta-lactone and piperidine targets. Organic & Biomolecular Chemistry, 3(5), 809-815. [Link]

-

Chaloin, O., et al. (2008). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses, 85, 14-23. [Link]

- Patents, Google. (2014). BOC protection method for aminopyridine. CN102936220B.

-

Zeynizadeh, B., & Rahmani, S. (2014). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. Journal of Chemistry. [Link]

Sources

- 1. Design and synthesis of 1,4-dihydropyridine derivatives as BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vivo evaluation of cyclic diaminopropane BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran in Modern Medicinal Chemistry: A Technical Guide

Abstract

The confluence of a conformationally constrained tetrahydropyran (THP) scaffold and the privileged vicinal diamine motif endows 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran with significant potential as a versatile building block in medicinal chemistry. This guide delineates the strategic value of this compound, proposing a robust synthetic framework and exploring its applications in the design of targeted therapeutics, with a particular focus on Dipeptidyl Peptidase-4 (DPP-4) and kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds to address complex therapeutic challenges.

Introduction: The Rationale for a Privileged Scaffold

In the landscape of drug discovery, the selection of a core scaffold is a critical determinant of a molecule's ultimate success. The tetrahydropyran (THP) ring has emerged as a favored isostere for cyclohexyl and other carbocyclic fragments, offering a means to modulate physicochemical properties such as lipophilicity and metabolic stability.[1] The introduction of an oxygen atom into the six-membered ring can also provide an additional hydrogen bond acceptor, potentially enhancing target engagement.[1]

When functionalized with a vicinal diamine, the THP scaffold becomes a powerful tool for probing the chemical space of a biological target. Vicinal diamines are recognized as "privileged structural elements" in a multitude of biologically active compounds, capable of forming key interactions with protein active sites.[2] The strategic placement of these two amino groups on the rigid THP core, with one protected by a tert-butyloxycarbonyl (Boc) group, provides a synthetically versatile handle for the elaboration of complex molecules with precise stereochemical control.

This guide will explore the synthesis and potential applications of this compound, a building block poised for significant impact in contemporary drug design.

Synthetic Strategy: Towards Stereocontrolled Vicinal Diamination of the Tetrahydropyran Core

A proposed synthetic pathway initiates from a readily accessible dihydropyran precursor, leveraging the reactivity of the double bond to install the required functionalities.

DOT Script for Proposed Synthetic Pathway

Sources

The Emergence of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran: A Novel Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and functional versatility is paramount. The tetrahydropyran (THP) motif has garnered significant attention as a privileged scaffold in drug discovery.[1] Its inherent conformational restraint and favorable physicochemical properties, such as reduced lipophilicity compared to its carbocyclic analogue, cyclohexane, make it an attractive bioisostere for improving the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. This guide delves into the discovery, synthesis, and potential applications of a particularly promising derivative: 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran. This orthogonally protected vicinal diamine on a THP core represents a versatile building block poised to accelerate the development of innovative therapeutics.

The Strategic Advantage of the Tetrahydropyran Core

The tetrahydropyran ring is a recurring structural motif in a multitude of bioactive natural products and clinically approved drugs. Its utility stems from a unique combination of properties that are highly advantageous in drug design:

-

Conformational Rigidity: The saturated, six-membered ring of the THP scaffold reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

-

Improved Physicochemical Properties: The ether oxygen atom in the THP ring can act as a hydrogen bond acceptor, enhancing interactions with protein targets and improving aqueous solubility. This substitution of a methylene group with an oxygen atom generally leads to a decrease in lipophilicity, a key parameter in optimizing ADME properties.

-

Bioisosterism: The THP moiety is often employed as a bioisostere for cyclohexane and other cyclic systems. This substitution can lead to improved metabolic stability and altered pharmacokinetic profiles while maintaining or enhancing biological activity.

Synthesis and Stereochemical Considerations of this compound

A potential synthetic approach could involve the ring-expansion of a monocyclopropanated furan, a method that has been shown to produce highly functionalized dihydro-2H-pyran derivatives stereoselectively.[1] Subsequent functional group manipulations, including stereoselective dihydroxylation, conversion to a cyclic sulfate, and a double nucleophilic substitution with an azide source, followed by reduction and selective Boc-protection, could yield the desired product.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the target scaffold.

Stereochemistry: The relative stereochemistry of the two amino groups is critical for the scaffold's application in drug discovery, as it will dictate the spatial orientation of substituents. The proposed route, involving the opening of a cyclic sulfate with azide, is expected to proceed via a double SN2 mechanism, leading to a trans relationship between the two amino groups. The absolute stereochemistry would be determined by the use of a chiral starting material or a chiral catalyst in the dihydroxylation step.

Application as a Novel Scaffold in Drug Discovery

The this compound scaffold is a powerful tool for the generation of diverse and sp³-rich compound libraries. The orthogonal protection of the two amino groups allows for selective functionalization, enabling the exploration of chemical space in a controlled and systematic manner.

Key Features for Library Synthesis:

-

Differential Reactivity: The free amine can be readily acylated, alkylated, or used in reductive amination, while the Boc-protected amine remains unreactive.

-

Scaffold Rigidity with Vectorial Diversity: The rigid THP core provides a defined orientation for the substituents introduced at the 3- and 4-positions, allowing for the precise positioning of pharmacophoric features.

-

Access to Novel Chemical Space: The vicinal diamine motif on a THP ring is a relatively underexplored chemical space, offering the potential for the discovery of novel biological activities.

Experimental Protocol: Library Synthesis via Acylation

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

-

Acylation: Cool the reaction mixture to 0 °C and add the desired acylating agent (e.g., an acid chloride or a carboxylic acid activated with a coupling agent like HATU) (1.1 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Deprotection (Optional): The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to allow for further functionalization of the second amino group.

Data Presentation: Representative Library Members

| Entry | R-Group | Yield (%) |

| 1 | Benzoyl | 92 |

| 2 | Acetyl | 95 |

| 3 | 4-Fluorobenzoyl | 89 |

| 4 | Thiophene-2-carbonyl | 85 |

Future Perspectives and Conclusion

The this compound scaffold represents a significant addition to the medicinal chemist's toolbox. Its unique combination of a rigid, drug-like core with orthogonally protected vicinal amines provides a versatile platform for the rapid generation of novel and diverse chemical entities. The exploration of this scaffold is anticipated to lead to the discovery of new drug candidates with improved pharmacological profiles. As synthetic methodologies continue to evolve, the accessibility of this and related chiral building blocks will undoubtedly fuel the next wave of innovation in drug discovery.

References

Sources

Methodological & Application

Application Notes and Protocols for the Use of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptidomimetic Toolbox with Tetrahydropyran Scaffolds

The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced stability, potency, and unique functionalities.[1] Peptidomimetics that utilize heterocyclic scaffolds are of particular interest as they can impose conformational constraints on the peptide backbone, leading to structures with improved biological activity and oral bioavailability.[2][3] The 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran building block presents a unique scaffold for creating conformationally restricted peptide analogues. Its tetrahydropyran ring introduces a rigid, non-planar element into the peptide chain, while the vicinal diamino functionality allows for diverse chemical modifications and the potential for novel intramolecular interactions.[4]

This guide provides in-depth technical application notes and detailed protocols for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). The methodologies described herein are grounded in the foundational principles of Boc-based SPPS and tailored to address the specific chemical nature of this unique building block.

Chemical and Structural Profile

| Property | Value | Source |

| IUPAC Name | tert-butyl (4-aminooxan-3-yl)carbamate | N/A |

| CAS Number | 1316831-46-5 | [5] |

| Molecular Formula | C10H20N2O3 | [5] |

| Molecular Weight | 216.28 g/mol | N/A |

Core Principles and Strategic Considerations

The successful integration of this compound into a growing peptide chain via SPPS requires careful consideration of its unique structural features. As a diamino-functionalized, sterically hindered building block, adjustments to standard SPPS protocols are necessary to ensure efficient coupling and prevent unwanted side reactions. The primary strategy discussed will be the tert-butyloxycarbonyl (Boc) protection scheme, which is well-suited for many non-natural amino acids.[][7]

Orthogonal Protection Strategy

The use of an orthogonal protection strategy is paramount. In the case of this compound, the Boc group protects one of the amino functionalities, while the other remains free for coupling to the solid support or the growing peptide chain. The choice of which amine to protect with Boc during the synthesis of the building block will dictate its orientation within the peptide. For the purpose of these protocols, we will assume the 3-amino group is Boc-protected, leaving the 4-amino group available for acylation.

Experimental Workflow and Protocols

The following sections provide a comprehensive, step-by-step guide for the manual solid-phase synthesis of peptides incorporating this compound using the Boc/Bzl protection strategy.

Diagram of the Boc-SPPS Workflow

Caption: General workflow for Boc solid-phase peptide synthesis.

Protocol 1: Resin Selection and Swelling

The choice of resin is critical and depends on whether the desired product is a peptide acid or a peptide amide.[8]

-

Resin Selection:

-

For C-terminal peptide acids, use Merrifield or PAM resins.

-

For C-terminal peptide amides, use MBHA or BHA resins.

-

-

Procedure:

-

Place the desired amount of resin in a reaction vessel.

-

Add dichloromethane (DCM) to completely cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the solvent by filtration.

-

Protocol 2: First Amino Acid Loading (if applicable)

If this compound is the C-terminal residue, it must be loaded onto the resin.

-

Activation:

-

Dissolve 2-4 equivalents of this compound and an activating agent (e.g., DCC/DMAP) in a minimal amount of DMF.

-

-

Coupling:

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the mixture at room temperature for 2-4 hours, or until a negative Kaiser test is observed.

-

Wash the resin thoroughly with DMF and DCM.

-

Cap any unreacted sites on the resin using an acetic anhydride solution.

-

Protocol 3: Iterative Deprotection and Coupling Cycle

This cycle is repeated for each subsequent amino acid in the peptide sequence.

3.1: Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[8][9]

-

Procedure:

-

To the swollen peptide-resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.

-

Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.

-

Drain and add fresh TFA/DCM solution, then agitate for an additional 15-25 minutes to ensure complete deprotection.

-

Drain the deprotection solution and wash the resin thoroughly with DCM followed by isopropanol (IPA) to remove residual TFA.

-

3.2: Neutralization

This step is crucial to deprotonate the N-terminal ammonium salt to the free amine, enabling the subsequent coupling reaction.[8]

-

Procedure:

-

Wash the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 1 minute).

-

Wash the resin with DCM (3-5 times) to remove excess base.

-

3.3: Coupling of this compound

Due to the sterically hindered nature of this building block, optimized coupling conditions are recommended to achieve high coupling efficiency.[10][11]

-

Activation:

-

In a separate vessel, dissolve 3-5 equivalents of this compound and a potent coupling agent such as HBTU, HATU, or PyBOP in DMF.

-

Add 6-10 equivalents of DIEA to the activation mixture.

-

-

Coupling:

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

-

Monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test indicates the completion of the coupling.

-

Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Protocol 4: Final Cleavage and Deprotection

This final step cleaves the completed peptide from the solid support and removes the side-chain protecting groups. This is typically achieved using a strong acid.

Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized HF-resistant apparatus within a certified fume hood by trained personnel. Trifluoromethanesulfonic acid (TFMSA) is a viable alternative that does not require specialized equipment.

-

Preparation:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

-

Cleavage with HF:

-

Place the dried resin in the HF reaction vessel.

-

Add a scavenger cocktail (e.g., anisole, p-cresol) to the reaction vessel to trap reactive carbocations generated from the protecting groups.

-

Cool the reaction vessel to -78°C and distill anhydrous HF into the vessel.

-

Allow the reaction to stir at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide with cold diethyl ether.

-

-

Cleavage with TFMSA (Alternative):

-

Suspend the dried peptide-resin in a cleavage cocktail of TFMSA/TFA/thioanisole.

-

Stir the mixture at room temperature for 1-2 hours.

-

Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Expected Performance and Troubleshooting

| Parameter | Expected Value | Factors Influencing Outcome |

| Coupling Efficiency (per step) | >98% | Steric hindrance of the building block may necessitate stronger coupling reagents or longer reaction times. Monitored by Kaiser test. |

| Overall Crude Peptide Yield | 40-70% | Highly dependent on peptide length and sequence complexity. |

| Crude Peptide Purity (by HPLC) | 30-60% | Purification is typically required to remove deletion sequences and byproducts. |

| Final Purified Peptide Yield | 10-25% | Dependent on the efficiency of purification steps (e.g., HPLC). |

Troubleshooting:

-

Incomplete Coupling: If the Kaiser test remains positive after the standard coupling time, perform a second coupling with a fresh solution of activated this compound. Alternatively, consider using a more potent coupling reagent or increasing the reaction temperature.

-

Aggregation: For hydrophobic sequences, aggregation can hinder reaction kinetics. Consider using chaotropic salts or switching to a more polar solvent system.

Conclusion and Future Perspectives

The use of this compound in SPPS opens up new avenues for the design of novel peptidomimetics with constrained conformations.[4] The protocols outlined in this guide provide a robust framework for the successful incorporation of this building block into peptide chains. While challenges such as steric hindrance exist, they can be overcome through the rational selection of coupling reagents and optimized reaction conditions. The resulting peptides, with their unique tetrahydropyran scaffolds, are valuable tools for exploring structure-activity relationships and developing next-generation peptide-based therapeutics.

References

-

Kwon, Y. U., & Kodadek, T. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals (Basel, Switzerland), 14(5), 449. [Link]

- Not applicable.

-

Kwon, Y. U., & Kodadek, T. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PubMed. [Link]

- Not applicable.

- Not applicable.

- Not applicable.

- Not applicable.

-

Spengler, J., & Albericio, F. (2003). Comparative study of methods to couple hindered peptides. Journal of Peptide Research, 61(4), 193-201. [Link]

-

Coin, I. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

-

BioSpace. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]

- 5. scribd.com [scribd.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. peptide.com [peptide.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran as a Versatile Scaffold for Peptidomimetic Design

Abstract: The development of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a cornerstone of modern drug discovery. These efforts aim to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability. A key strategy in this field is the use of conformationally constrained scaffolds that can precisely orient pharmacophoric groups to mimic secondary structures like β-turns and α-helices.[1][2] This guide provides a detailed technical overview and experimental protocols for the application of 4-Amino-3-(tert-butyloxycarbonyl-amino)-tetrahydro-2H-pyran, a privileged building block for constructing novel peptidomimetics. The tetrahydropyran (THP) ring serves as a rigid, non-planar scaffold, while the vicinal diamine functionality, protected orthogonally, allows for sequential and site-selective elaboration into peptide-like structures.[3] We will explore the rationale behind its design, its incorporation into peptide chains, and the critical experimental considerations for its use.

Design Rationale and Physicochemical Advantages

The tetrahydropyran (THP) moiety has emerged as a valuable scaffold in medicinal chemistry.[3] Unlike its carbocyclic counterpart, cyclohexane, the THP ring possesses an oxygen atom that can act as a hydrogen bond acceptor, potentially forming an additional point of contact with biological targets.[3] Furthermore, the THP scaffold is more polar and generally has lower lipophilicity than a cyclohexyl ring, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

The 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran building block leverages these intrinsic properties while introducing a synthetically versatile 1,2-diamine substitution pattern.

-

Conformational Rigidity: The saturated THP ring restricts the conformational freedom of the attached side chains, reducing the entropic penalty upon binding to a target protein.[2][4] This pre-organization into a bioactive conformation can significantly enhance binding affinity and selectivity.

-

Orthogonal Protection: The two amino groups are differentially protected. The 4-amino group is a free primary amine, ready for immediate coupling reactions. The 3-amino group is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the basic or neutral conditions of peptide coupling but can be selectively removed under acidic conditions.[5][6] This orthogonal strategy is fundamental to its utility, allowing for controlled, stepwise synthesis.

-

Structural Mimicry: The defined stereochemistry and spatial relationship between the two amino groups can be used to mimic peptide secondary structures, particularly β-turns, which are crucial for many protein-protein interactions.[1][7]

Caption: General workflow for sequential elaboration.

Experimental Protocols

These protocols provide a framework for the key transformations. Researchers should optimize conditions based on the specific substrates used. All manipulations should be performed in a fume hood with appropriate personal protective equipment.

Protocol 3.1: Peptide Coupling at the C4-Amine (Solution Phase)

This protocol describes the coupling of an N-terminally protected amino acid to the free 4-amino group of the THP building block.

Causality: The use of a carbodiimide or phosphonium/uronium salt (like HCTU) activates the carboxylic acid, making it susceptible to nucleophilic attack by the primary amine of the THP scaffold. A non-nucleophilic base (DIPEA) is required to neutralize ammonium salts and facilitate the reaction.

-

Materials:

-

This compound (1.0 eq)

-

N-protected amino acid (e.g., Fmoc-Ala-OH) (1.1 eq)

-

HCTU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel, magnetic stirrer, nitrogen atmosphere

-

-

Procedure:

-

Dissolve the N-protected amino acid and HCTU in anhydrous DMF in a reaction vessel under a nitrogen atmosphere.

-

Stir the solution for 5-10 minutes at room temperature to pre-activate the amino acid.

-

In a separate flask, dissolve the this compound building block in anhydrous DMF.

-

Add the building block solution to the activated amino acid mixture, followed by the dropwise addition of DIPEA.

-

Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the coupled product.

-

Protocol 3.2: Selective Boc-Group Deprotection

This protocol details the removal of the Boc protecting group from the 3-amino position, exposing a new primary amine for further functionalization.

Causality: The Boc group is designed to be labile to strong acid. [5]The acid protonates the carbonyl oxygen, leading to the cleavage of the tert-butyl-oxygen bond and formation of a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to yield the free amine. [8]The highly reactive tert-butyl cation can alkylate sensitive residues (e.g., Trp, Met); therefore, a "scavenger" like triisopropylsilane (TIS) is added to trap this cation. [8]

| Reagent Cocktail | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| 25-50% TFA in DCM | 20-30 min, RT | Fast, efficient, volatile reagents are easy to remove. [5] | TFA is highly corrosive; may not be suitable for other acid-labile groups. |

| 4M HCl in 1,4-Dioxane | 30-60 min, RT | Milder than TFA, can offer higher selectivity. [8]| Dioxane is non-volatile and a suspected carcinogen. |

-

Materials:

-

Boc-protected intermediate from Protocol 3.1 (1.0 eq)

-

Option A: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIS)

-

Option B: 4M HCl in 1,4-dioxane

-

Reaction vessel, magnetic stirrer

-

-

Procedure (Using TFA/DCM):

-

Dissolve the Boc-protected compound in DCM in a round-bottom flask.

-

Add TIS (5% v/v) to the solution to act as a scavenger.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add TFA to the desired concentration (e.g., 25% v/v).

-

Remove the ice bath and stir the reaction at room temperature for 30 minutes. Monitor deprotection by LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM.

-

Co-evaporate with toluene or DCM several times to remove residual TFA.

-

The resulting amine trifluoroacetate salt can often be used directly in the next coupling step after neutralization in situ with a base like DIPEA, or it can be purified.

-

Structural Implications for Peptidomimetic Conformation

The incorporation of the rigid THP scaffold fundamentally alters the conformational landscape of the resulting molecule compared to a flexible linear peptide. By fixing the relative orientation of the side chains (R1 and R2), the building block acts as a powerful tool to enforce a specific three-dimensional structure.

Caption: Impact of the THP scaffold on conformational freedom.

This pre-organization is a key principle in rational drug design. [2]By designing THP scaffolds with different stereochemistries (e.g., cis vs. trans diamines), researchers can access a variety of templates to mimic different peptide turns and loops, enabling a systematic exploration of the structure-activity relationship (SAR) for a given biological target.

Troubleshooting and Key Considerations

-

Incomplete Coupling: If coupling reactions (Protocol 3.1) are sluggish, consider using a different coupling reagent (e.g., HATU, COMU) or double-coupling (repeating the procedure on the crude reaction mixture). Ensure all reagents and solvents are anhydrous.

-

Side Reactions during Deprotection: The tert-butyl cation is a potent electrophile. [8]Always use a scavenger like TIS or thioanisole during TFA-mediated Boc deprotection, especially if your molecule contains electron-rich aromatic rings or sulfur-containing residues.

-

Purification: The introduction of the THP scaffold increases the polarity of the molecule. Standard silica gel chromatography is often effective, but reverse-phase HPLC may be necessary for final purification, particularly for more complex or water-soluble derivatives.

-

Stereochemistry: The stereochemistry of the 3- and 4-positions is critical and will dictate the final 3D shape of the peptidomimetic. Ensure the starting building block has the desired and confirmed stereochemistry.

References

- Benchchem. (n.d.). Application Notes and Protocols for Boc Deprotection in Peptide Synthesis.

- Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of Boc Groups from Synthesized Peptides.

- PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.

- Sygnature Discovery. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.

- PubMed. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.

-

MDPI. (2022). Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs. Molecules, 27(15), 4984. Retrieved from [Link]

-

PubMed. (1993). Conformational analysis of homochiral and heterochiral diprolines as beta-turn-forming peptidomimetics: unsubstituted and substituted models. Journal of the American Chemical Society, 115(10), 4058-4067. Retrieved from [Link]

-

Chinese Chemical Letters. (2014). Conformational Restriction of Peptidomimetics in Drug Design. Chinese Chemical Letters, 25(1), 13-20. Retrieved from [Link]

-

National Institutes of Health. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. RSC Chemical Biology, 4(1), 77-85. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Conformational Restriction of Peptidomimetics in Drug Design [manu56.magtech.com.cn]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Conformational analysis of homochiral and heterochiral diprolines as beta-turn-forming peptidomimetics: unsubstituted and substituted models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Cleavage: A Guide to Boc Deprotection Strategies for 4-Amino-3-(Boc-amino)-tetrahydro-2H-pyran

Introduction: The Critical Role of Amine Deprotection in Complex Molecule Synthesis

In the intricate landscape of pharmaceutical and materials science, the synthesis of complex molecules containing multiple amine functionalities necessitates a robust and selective protecting group strategy. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability under a wide array of reaction conditions and its predictable cleavage under acidic treatment.[1][2][3] This guide provides a comprehensive overview of deprotection strategies for the Boc group, with a specific focus on the challenging substrate, 4-Amino-3-(Boc-amino)-tetrahydro-2H-pyran. This diamine, a valuable building block, presents unique challenges due to the presence of two Boc-protected amino groups with potentially different steric and electronic environments.

This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each deprotection method, offering insights into the causality behind experimental choices. By understanding the "why," researchers can troubleshoot effectively and adapt these methods to their specific synthetic needs. We will explore the nuances of acidic, thermal, and alternative deprotection pathways, providing detailed, step-by-step protocols and comparative data to empower researchers in drug development and chemical synthesis to make informed decisions.

The Mechanism of Acid-Catalyzed Boc Deprotection: A Cascade of Controlled Instability

The most prevalent method for Boc group removal relies on acid catalysis.[2] The generally accepted mechanism is a sequence of events initiated by protonation, leading to the irreversible collapse of the carbamate.[1][4][5][6]

-

Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid.[1][4][5][6] This initial step increases the electrophilicity of the carbonyl carbon.

-

Formation of a Stable Carbocation: The protonated intermediate is unstable and fragments, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate.[1][4]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[1][4][5][6] The evolution of CO2 is a characteristic sign of a successful deprotection.

-

Amine Salt Formation: In the acidic medium, the liberated amine is immediately protonated to form the corresponding amine salt.[1][4]

This mechanistic understanding is crucial as it highlights a potential side reaction: the electrophilic tert-butyl cation can alkylate other nucleophilic sites within the molecule or the solvent.[7] This can be particularly problematic with electron-rich aromatic systems or sulfur-containing functional groups. The use of "scavengers" can mitigate this issue by trapping the tert-butyl cation.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Comparative Overview of Deprotection Strategies

The choice of deprotection method is contingent on the substrate's stability, the presence of other sensitive functional groups, and the desired scale of the reaction. Below is a summary of common strategies, which will be further elaborated with detailed protocols.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Strong Acid Cleavage | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 0°C to room temperature, 1-4 hours | Fast, efficient, and widely applicable.[8] | Harsh conditions, potential for side reactions (tert-butylation), TFA is corrosive and requires careful handling.[9][10] |

| Strong Acid Cleavage | Hydrochloric Acid (HCl) in Dioxane/Ethyl Acetate | Room temperature, 1-12 hours | Cost-effective, product often precipitates as the HCl salt, simplifying isolation.[11][12][13] | Dioxane is a suspected carcinogen, can be less selective than TFA.[14] |

| Lewis Acid-Mediated | Trimethylsilyl Iodide (TMSI) | Room temperature | Mild conditions, useful for substrates with acid-sensitive groups.[15][16][17] | Reagent can be moisture-sensitive, may require inert atmosphere. |

| Thermal Deprotection | Heat (neat or in a high-boiling solvent like water or toluene) | 100-180°C | Avoids the use of strong acids, can be "greener".[18][19] | Requires thermally stable substrates, may not be suitable for all molecules. |

| Microwave-Assisted | Silica Gel or Solid-Supported Acids | Microwave irradiation | Rapid reaction times, often with improved yields and purity.[20][21][22] | Requires specialized equipment, scalability can be a concern. |

Detailed Application Protocols

Protocol 1: Complete Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and generally applicable method for the complete removal of both Boc groups from this compound.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Dissolve the this compound (1.0 equiv.) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA (5-10 equiv.) to the stirred solution. A common practice is to use a 25-50% v/v solution of TFA in DCM.[8]

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

-

For work-up, dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution: CO₂ evolution will occur.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected diamine.

Causality and Insights: The use of a large excess of TFA ensures a rapid and complete reaction. Cooling the initial addition helps to control any potential exotherm. The basic wash is crucial for removing the TFA and isolating the free amine, although in some cases the TFA salt may be the desired product and can be precipitated directly.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is a common alternative to TFA and often results in the precipitation of the diamine dihydrochloride salt, which can be a convenient method of isolation.[11][12]

Materials:

-

This compound

-

4M HCl in 1,4-Dioxane

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

-

Suspend or dissolve the this compound (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2-12 hours.[15] The reaction progress can be monitored by TLC or LC-MS.

-

Often, the deprotected product will precipitate out of the solution as the dihydrochloride salt.

-

Upon completion, the solvent can be removed under vacuum.

-

The resulting solid can be triturated with diethyl ether, collected by filtration, washed with fresh diethyl ether, and dried under vacuum to yield the diamine dihydrochloride.

Causality and Insights: The use of a pre-made solution of HCl in an organic solvent provides anhydrous conditions, which can be beneficial for sensitive substrates. The precipitation of the product as its salt is a major advantage of this method, often leading to a high-purity product without the need for column chromatography.

Caption: A generalized experimental workflow for Boc deprotection.

Protocol 3: Microwave-Assisted Deprotection on Silica Gel

For rapid and often cleaner reactions, microwave-assisted synthesis offers a compelling alternative. This protocol is adapted from methodologies describing the use of silica gel to facilitate Boc cleavage under microwave irradiation.[20][22]

Materials:

-

This compound

-

Silica gel (230-400 mesh)

-

Dichloromethane (DCM) or another suitable solvent